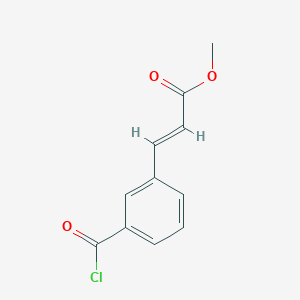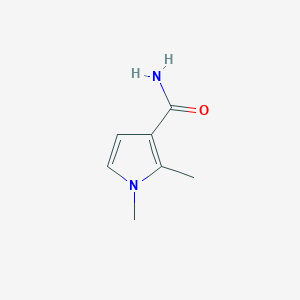
1,2-Dimethyl-1H-pyrrole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-1H-pyrrole-3-carboxamide is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 1 and 2 positions and a carboxamide group at the 3 position of the pyrrole ring. The unique structure of this compound makes it an important molecule in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-1H-pyrrole-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethylpyrrole with an appropriate carboxylating agent under controlled conditions. For instance, the reaction of 1,2-dimethylpyrrole with phosgene or its derivatives can yield the desired carboxamide. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the process .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
化学反应分析
Types of Reactions: 1,2-Dimethyl-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrrole-3-carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
科学研究应用
1,2-Dimethyl-1H-pyrrole-3-carboxamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,2-Dimethyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, the compound has been shown to inhibit tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent .
相似化合物的比较
3,4-Dimethyl-1H-pyrrole-2-carboxamide: Similar structure but with different substitution patterns, leading to varied biological activities.
5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-N-(2-hydroxyethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide: A derivative with additional functional groups, enhancing its binding affinity to specific targets.
Uniqueness: 1,2-Dimethyl-1H-pyrrole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and undergo various chemical reactions makes it a versatile compound in research and industrial applications .
属性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC 名称 |
1,2-dimethylpyrrole-3-carboxamide |
InChI |
InChI=1S/C7H10N2O/c1-5-6(7(8)10)3-4-9(5)2/h3-4H,1-2H3,(H2,8,10) |
InChI 键 |
CPECNDIGIFHFKM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN1C)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


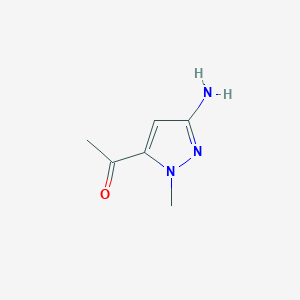
![tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12972615.png)
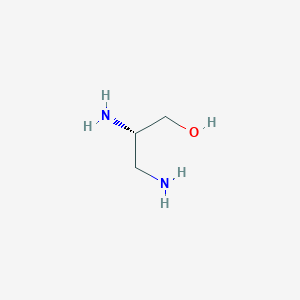
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)

![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12972631.png)

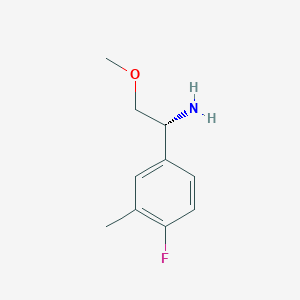

![2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B12972657.png)

